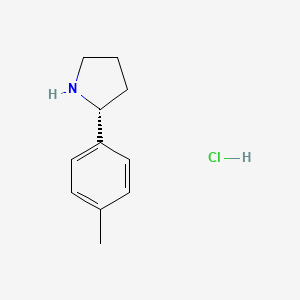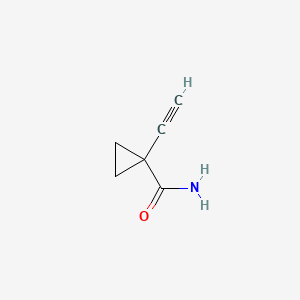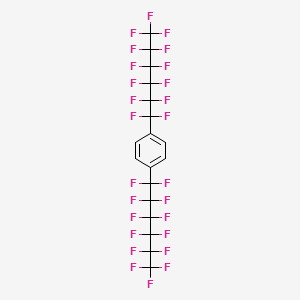
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further bonded to a cyclopent-2-enol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol typically involves the reaction of silyl enol ethers with alkynes. One common method includes the use of a [3 + 2] cycloaddition reaction, where silyl enol ethers and alkynes are treated with a reagent such as SnCl4 and Bu3N, followed by a base-promoted intramolecular alkylation using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenones, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups can undergo nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enone
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl acetate
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl chloride
Uniqueness
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is unique due to its specific combination of the trimethylsilyl and ethynyl groups attached to a cyclopent-2-enol structure. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C10H16OSi |
|---|---|
Molecular Weight |
180.32 g/mol |
IUPAC Name |
3-(2-trimethylsilylethynyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)7-6-9-4-5-10(11)8-9/h8,10-11H,4-5H2,1-3H3 |
InChI Key |
TXOBWOBAIVXLOV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


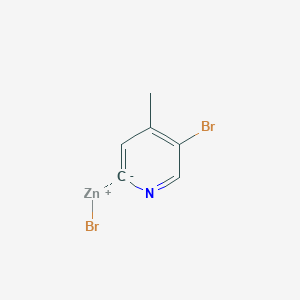
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
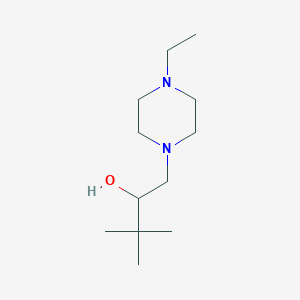

![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
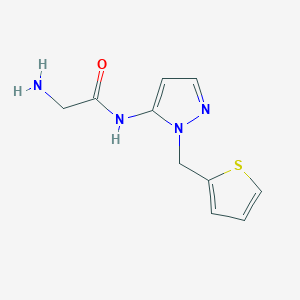

![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
